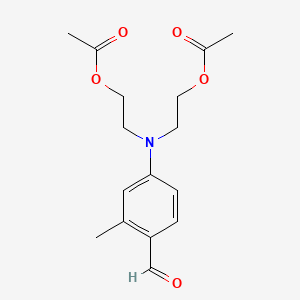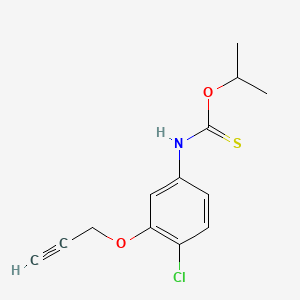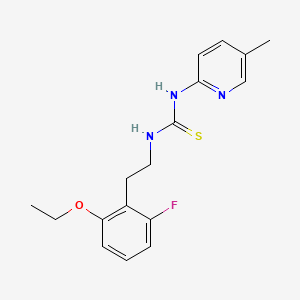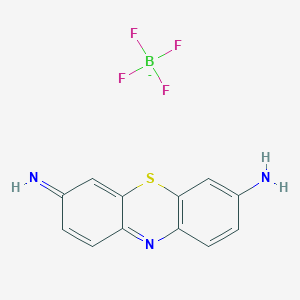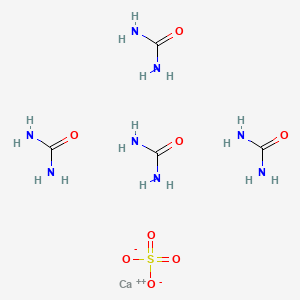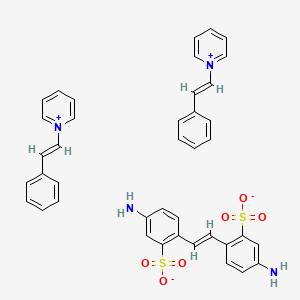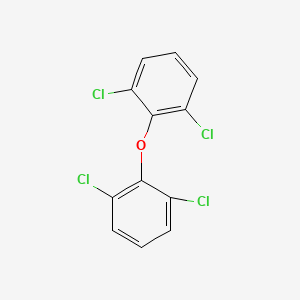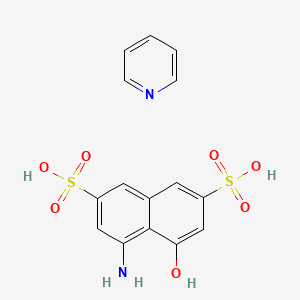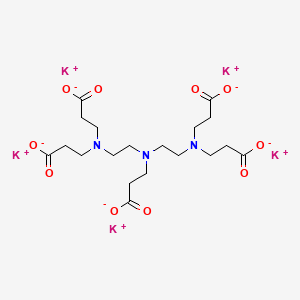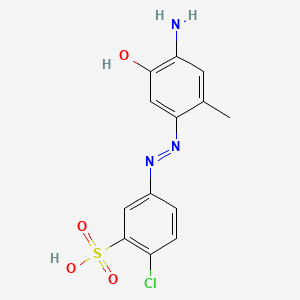![molecular formula C16H18O2 B12674617 Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 93963-29-2](/img/structure/B12674617.png)
Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenylbicyclo[221]hept-5-ene-2-carboxylate is an organic compound with the molecular formula C16H18O2 It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form a bicyclic system. The reaction typically involves the use of ethyl acrylate and phenyl-substituted cyclopentadiene under controlled temperature and pressure conditions. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions in batch or continuous flow reactors. The reaction conditions are optimized for maximum yield and purity, often involving catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for selective binding to enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with similar compounds such as:
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar structure but with a methyl ester group.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Differing in the position of the double bond.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The carboxylic acid derivative.
The uniqueness of this compound lies in its phenyl substitution, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
93963-29-2 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C16H18O2/c1-2-18-15(17)16(13-6-4-3-5-7-13)11-12-8-9-14(16)10-12/h3-9,12,14H,2,10-11H2,1H3 |
Clave InChI |
OTAUMCQINVLSGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC2CC1C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


